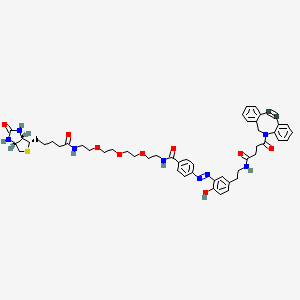
Diazo Biotin-PEG3-DBCO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazo Biotin-PEG3-DBCO is useful for introducing a biotin moiety to azide-containing biomolecules using copper-free Click Chemistry. Diazo allows efficient release of captured biotinylated molecules from streptavidin using sodium dithionite (Na2S2O4). PEG Linkers may be useful in the development of antibody drug conjugates (ADCs).
Wissenschaftliche Forschungsanwendungen
Click Chemistry
Diazo Biotin-PEG3-DBCO is primarily used in click chemistry, where it reacts with azides to form stable triazole bonds. This reaction is beneficial for labeling proteins, peptides, and other biomolecules selectively. The absence of copper catalysts in this reaction makes it particularly useful in live-cell imaging and studies involving sensitive biological systems .
Protein Labeling and Purification
The compound is extensively employed in protein labeling and purification protocols. By attaching biotin to proteins via the DBCO group, researchers can utilize streptavidin-coated surfaces or beads for capturing and isolating biotinylated proteins. This method is advantageous due to its specificity and the mild elution conditions that preserve protein integrity .
Antibody-Drug Conjugates (ADCs)
In the field of therapeutic development, this compound is used as a linker in antibody-drug conjugates. It allows for the attachment of cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells while minimizing systemic toxicity . The ability to cleave the linker under mild conditions further enhances its utility in therapeutic applications.
Chemical Proteomics
In chemical proteomics studies, this compound has been utilized to label specific proteins within complex mixtures. For instance, researchers have demonstrated its effectiveness in identifying protein interactions by employing mass spectrometry after capturing biotinylated proteins from cell lysates .
Live Cell Imaging
A study highlighted the application of this compound in live cell imaging where azide-containing glycans were labeled using this compound. The researchers successfully visualized glycan distribution on cell surfaces without compromising cell viability, showcasing the compound's potential in cellular studies .
Drug Delivery Systems
Research has also explored using this compound in developing targeted drug delivery systems. By linking therapeutic agents to antibodies through this compound, scientists achieved enhanced specificity towards cancer cells while reducing off-target effects .
Eigenschaften
Molekularformel |
C52H60N8O9S |
|---|---|
Molekulargewicht |
973.16 |
IUPAC-Name |
N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-[[5-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyl]-2-hydroxyphenyl]diazenyl]benzamide |
InChI |
InChI=1S/C52H60N8O9S/c61-45-20-13-36(23-24-53-48(63)21-22-49(64)60-34-40-9-2-1-7-37(40)14-15-38-8-3-4-10-44(38)60)33-42(45)59-58-41-18-16-39(17-19-41)51(65)55-26-28-68-30-32-69-31-29-67-27-25-54-47(62)12-6-5-11-46-50-43(35-70-46)56-52(66)57-50/h1-4,7-10,13,16-20,33,43,46,50,61H,5-6,11-12,21-32,34-35H2,(H,53,63)(H,54,62)(H,55,65)(H2,56,57,66)/t43-,46-,50-/m0/s1 |
InChI-Schlüssel |
FPHXPUQEWGXHLT-FSLQXRBPSA-N |
SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)N=NC4=C(C=CC(=C4)CCNC(=O)CCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)O)NC(=O)N2 |
Aussehen |
Solid powder |
Reinheit |
>95% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Diazo Biotin-PEG3-DBCO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















